molecular formula C10H16ClN B1430836 (2-Isopropylphenyl)methanamine hydrochloride CAS No. 1803598-47-1

(2-Isopropylphenyl)methanamine hydrochloride

Cat. No.: B1430836
CAS No.: 1803598-47-1
M. Wt: 185.69 g/mol
InChI Key: XYNPIINVKGTHFE-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

(2-Isopropylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the manufacture of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylphenyl)methanamine hydrochloride typically involves the reaction of 2-isopropylphenylmethanamine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-Isopropylphenylmethanamine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product through controlled reaction conditions and purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

  • (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
  • (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride
  • 1-(2-Fluoro-4-isopropylphenyl)-N-methylmethanamine hydrochloride

Comparison: (2-Isopropylphenyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its fluorinated analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(2-propan-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPIINVKGTHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-47-1
Record name Benzenemethanamine, 2-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(propan-2-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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